An In-depth Technical Guide to N,N'-Bis(acryloylaminomethyl)urea: Structure, Properties, and Applications in Polymer Science
An In-depth Technical Guide to N,N'-Bis(acryloylaminomethyl)urea: Structure, Properties, and Applications in Polymer Science
A Note to the Reader: Information regarding the specific compound N,N'-Bis(acryloylaminomethyl)urea is exceptionally limited in publicly available scientific literature and commercial databases. This guide has been constructed by leveraging data on structurally similar and functionally related compounds, most notably N,N'-Methylenebis(acrylamide) (MBA), to infer potential characteristics and applications. All information extrapolated from related compounds should be treated as predictive and requires experimental verification.
Introduction: The Quest for Novel Crosslinking Architectures
In the realm of polymer science, particularly in the design of hydrogels for biomedical and pharmaceutical applications, the crosslinking agent is a cornerstone of material properties. It dictates the network architecture, swelling behavior, mechanical strength, and degradation kinetics of the final polymeric matrix. While standard crosslinkers like N,N'-Methylenebis(acrylamide) (MBA) are widely utilized, the pursuit of novel crosslinking agents with unique structural motifs continues to be an active area of research. This guide focuses on the theoretical and extrapolated understanding of a lesser-known crosslinker, N,N'-Bis(acryloylaminomethyl)urea.
This molecule presents an intriguing structure, incorporating a central urea moiety flanked by two acrylamide functionalities linked via methylene bridges. The presence of the urea group is anticipated to impart distinct hydrogen bonding capabilities, potentially influencing the swelling characteristics and mechanical properties of the resulting hydrogels in ways that differ from traditional crosslinkers. This guide will delve into the projected chemical structure, potential synthesis routes, and inferred properties of N,N'-Bis(acryloylaminomethyl)urea, drawing parallels with its well-characterized analogue, MBA.
Chemical Structure and Inferred Properties
The chemical structure of N,N'-Bis(acryloylaminomethyl)urea is defined by a central urea core to which two acryloylaminomethyl groups are attached.
Molecular Formula: C₉H₁₄N₄O₃
Molecular Weight: 226.23 g/mol
Caption: Chemical structure of N,N'-Bis(acryloylaminomethyl)urea.
Physicochemical Properties (Inferred)
| Property | Inferred Value for N,N'-Bis(acryloylaminomethyl)urea | Data for N,N'-Methylenebis(acrylamide) (for comparison) |
| Appearance | Likely a white to off-white crystalline powder. | White crystalline powder.[1] |
| Melting Point | Expected to be a high-melting solid, likely with decomposition. A patent describing a related synthesis mentions browning between 265-270 °C for a similar compound.[2] | >300 °C (decomposes).[1] |
| Solubility | Expected to have limited solubility in water, similar to or slightly different from MBA due to the urea moiety. Soluble in some organic solvents. | Slightly soluble in water.[3] |
| Stability | Stable under normal conditions. May be sensitive to light and heat, which can induce polymerization.[4] | Stable under recommended storage conditions.[3] |
Spectroscopic Characteristics (Predicted)
Infrared (IR) Spectroscopy: The IR spectrum of N,N'-Bis(acryloylaminomethyl)urea is expected to show characteristic peaks for its functional groups:
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the amide and urea groups.
-
C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹ from the amide carbonyl groups.
-
C=O Stretching (Urea): A strong absorption band around 1600-1650 cm⁻¹, which may overlap with the amide I band.
-
N-H Bending (Amide II): An absorption band around 1550 cm⁻¹.
-
C=C Stretching: A peak around 1620-1640 cm⁻¹ from the vinyl groups.
-
C-N Stretching: Bands in the fingerprint region (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the vinyl protons (δ 5.5-6.5 ppm), the N-H protons of the amide and urea groups (broad signals), and the methylene protons of the -N-CH₂-N- and -NH-CH₂-N- groups.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the amide and urea groups (δ 160-180 ppm), the vinyl carbons (δ 120-140 ppm), and the methylene carbons.
Potential Synthesis Pathway
While a definitive, optimized synthesis protocol for pure N,N'-Bis(acryloylaminomethyl)urea is not published, a European patent (EP0202976B1) alludes to its formation as a potential impurity during the synthesis of acrylamide methylene urea.[2] This suggests a possible synthetic route involving the reaction of acrylamide, formaldehyde, and urea.
The proposed reaction likely proceeds in a step-wise manner:
-
N-Methylolation of Acrylamide: Acrylamide reacts with formaldehyde under basic conditions to form N-methylolacrylamide.
-
Condensation with Urea: The N-methylolacrylamide then reacts with urea under acidic conditions. Depending on the stoichiometry, this can lead to the formation of acrylamide methylene urea or, with an excess of the N-methylolacrylamide intermediate, the desired N,N'-Bis(acryloylaminomethyl)urea.
Caption: A plausible synthetic pathway for N,N'-Bis(acryloylaminomethyl)urea.
Experimental Considerations (Hypothetical Protocol): A potential laboratory-scale synthesis could involve the following steps. Note: This is a hypothetical protocol and requires experimental validation for safety and efficacy.
-
Preparation of N-Methylolacrylamide:
-
Dissolve acrylamide in water.
-
Add an aqueous solution of formaldehyde (formalin) in a slight molar excess.
-
Adjust the pH to basic (e.g., pH 8-9) with a suitable base (e.g., triethylamine).
-
Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) for a defined period.
-
-
Condensation with Urea:
-
In a separate vessel, dissolve urea in water.
-
Slowly add the prepared N-methylolacrylamide solution to the urea solution.
-
Adjust the pH to acidic (e.g., pH 4-5) with an acid (e.g., hydrochloric acid).
-
Stir the reaction at room temperature or with gentle heating.
-
-
Isolation and Purification:
-
The product may precipitate out of the solution.
-
Isolate the solid by filtration.
-
Purification could be attempted by recrystallization from a suitable solvent or by column chromatography.
-
Causality Behind Experimental Choices:
-
The initial basic pH for the reaction of acrylamide and formaldehyde promotes the formation of the N-methylolacrylamide intermediate.
-
The subsequent acidic pH for the condensation with urea is necessary to catalyze the reaction between the hydroxyl group of N-methylolacrylamide and the amine groups of urea.
-
Controlling the stoichiometry is crucial. A molar ratio of N-methylolacrylamide to urea greater than 2:1 would theoretically favor the formation of the di-substituted product.
Role as a Crosslinking Agent in Hydrogels
The primary inferred application for N,N'-Bis(acryloylaminomethyl)urea is as a crosslinking agent in the free-radical polymerization of vinyl monomers, particularly acrylamide and its derivatives, to form hydrogels.
Mechanism of Crosslinking
During free-radical polymerization, initiated by thermal or photochemical means, the vinyl groups of N,N'-Bis(acryloylaminomethyl)urea can co-polymerize with monomer units (e.g., acrylamide). As this crosslinker contains two polymerizable vinyl groups, it can become incorporated into two separate growing polymer chains, thus forming a covalent bridge between them. This process, repeated throughout the polymerization, leads to the formation of a three-dimensional polymer network.
Caption: Schematic of N,N'-Bis(acryloylaminomethyl)urea acting as a crosslinker between two polymer chains.
Potential Advantages and Unique Properties
The central urea moiety in N,N'-Bis(acryloylaminomethyl)urea is a key structural feature that distinguishes it from MBA. The urea group is capable of acting as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen). This could lead to several unique properties in the resulting hydrogels:
-
Enhanced Water Absorption: The hydrophilic nature of the urea group could increase the overall hydrophilicity of the polymer network, potentially leading to higher equilibrium water content in the hydrogels.
-
Modified Mechanical Properties: The hydrogen bonding capabilities of the urea group could introduce secondary, non-covalent crosslinks within the polymer network. This might enhance the mechanical strength and elasticity of the hydrogels.
-
Thermo-responsive Behavior: The hydrogen bonds involving the urea group are temperature-dependent. This could be exploited to create or modify the thermo-responsive properties of hydrogels, for example, in combination with monomers like N-isopropylacrylamide (NIPAAm).[5]
Potential Applications in Drug Development and Biomedical Research
Hydrogels with tunable properties are of great interest in drug development and biomedical research.[6][7] While no specific applications of N,N'-Bis(acryloylaminomethyl)urea have been reported, its inferred properties suggest its potential utility in several areas:
-
Controlled Drug Delivery: Hydrogels can serve as matrices for the controlled release of therapeutic agents.[8] The unique network architecture and potential stimuli-responsiveness of hydrogels crosslinked with N,N'-Bis(acryloylaminomethyl)urea could allow for tailored drug release profiles.
-
Tissue Engineering Scaffolds: The biocompatibility and tunable mechanical properties of hydrogels make them suitable as scaffolds for cell culture and tissue regeneration.[9] The hydrogen bonding capacity of the urea moiety might enhance cell adhesion and proliferation.
-
Stimuli-Responsive Systems: The potential for thermo-responsiveness could be utilized in "smart" hydrogels that undergo a volume phase transition in response to temperature changes, enabling on-demand drug release or other functionalities.[5]
Safety and Handling (Inferred)
No specific safety data for N,N'-Bis(acryloylaminomethyl)urea is available. Therefore, it is prudent to handle this compound with the same precautions as for its close analogue, N,N'-Methylenebis(acrylamide) (MBA), which is a known hazardous substance.[3][4][10][11][12]
Potential Hazards:
-
Toxicity: Harmful if swallowed or inhaled.[3]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[10]
-
Sensitization: May cause an allergic skin reaction.[11]
-
Neurotoxicity: Like acrylamide, it may have neurotoxic effects.[4]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents, acids, and bases.[13]
Conclusion and Future Perspectives
N,N'-Bis(acryloylaminomethyl)urea represents a theoretically interesting but experimentally unexplored crosslinking agent. Its unique structure, featuring a central urea moiety, suggests the potential for creating hydrogels with novel properties, including enhanced hydrophilicity, modified mechanical strength, and potential stimuli-responsiveness.
The primary challenge is the lack of a standardized synthesis and purification protocol for this compound. Future research should focus on developing a reliable synthetic route and thoroughly characterizing the molecule's physicochemical and spectroscopic properties. Subsequently, the incorporation of N,N'-Bis(acryloylaminomethyl)urea into various polymer systems, particularly acrylamide-based hydrogels, would be necessary to experimentally validate its influence on material properties.
For researchers and drug development professionals, while N,N'-Bis(acryloylaminomethyl)urea remains a hypothetical tool at present, the exploration of such novel crosslinkers is essential for advancing the field of "smart" biomaterials and developing next-generation drug delivery systems and tissue engineering scaffolds.
References
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- Preparation of Polyacrylamide Gels. (2024). Roth Lab, UC Davis.
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- Thermoresponsive, in situ crosslinkable hydrogels based on N-isopropylacrylamide: Fabrication, characterization and mesenchymal stem cell encapsul
- Synthesis and characterization of thermoresponsive hydrogels cross-linked with acryloyloxyethylaminopolysuccinimide.
- A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide
- The Infra-red Absorption Spectrum and Structure of Urea. Polish Academy of Sciences.
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